1-Fluoro-3-[(1-methyl-1H-pyrazol-3-yl)amino]propan-2-ol
CAS No.:
Cat. No.: VC17795448
Molecular Formula: C7H12FN3O
Molecular Weight: 173.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12FN3O |
|---|---|
| Molecular Weight | 173.19 g/mol |
| IUPAC Name | 1-fluoro-3-[(1-methylpyrazol-3-yl)amino]propan-2-ol |
| Standard InChI | InChI=1S/C7H12FN3O/c1-11-3-2-7(10-11)9-5-6(12)4-8/h2-3,6,12H,4-5H2,1H3,(H,9,10) |
| Standard InChI Key | SOKCVDAJRRSUNS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)NCC(CF)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular structure integrates three functional groups:
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A fluorine atom at the 1-position of the propan-2-ol backbone, enhancing metabolic stability and binding affinity in biological systems.
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A 1-methyl-1H-pyrazol-3-yl substituent attached via an amine linkage, contributing π-π stacking interactions and hydrogen-bonding capabilities .
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A hydroxyl group at the 2-position of the propane chain, enabling solubility in polar solvents and participation in catalytic reactions .
| Property | Value |
|---|---|
| CAS Number | 1858146-33-4 |
| Molecular Formula | |
| Molecular Weight | 173.19 g/mol |
| Density | Not reported |
| Boiling/Melting Points | Not reported |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1-fluoro-3-[(1-methyl-1H-pyrazol-3-yl)amino]propan-2-ol likely involves multi-step organic reactions, as inferred from analogous compounds :
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Fluorination: Introducing fluorine via nucleophilic substitution (e.g., using KF or Selectfluor®) to a propanol precursor .
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Amine Coupling: Reacting 1-methyl-1H-pyrazol-3-amine with a fluorinated epoxide or halide under basic conditions (e.g., NaH or TEA) .
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Purification: Reverse-phase chromatography or crystallization to isolate the product, as described in protocols for related pyrazole derivatives .
A representative reaction sequence from recent literature involves:
Optimization Challenges
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Regioselectivity: Ensuring the amine group attaches at the 3-position of the pyrazole ring requires careful control of reaction kinetics .
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Fluorine Stability: Harsh conditions may lead to defluorination, necessitating mild temperatures (e.g., 80°C) and inert atmospheres .
Physicochemical Properties
Solubility and Stability
While experimental data for this compound is sparse, trends from similar molecules suggest:
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Solubility: Moderate solubility in polar solvents (e.g., DMSO, MeCN) due to the hydroxyl and amine groups.
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Stability: Susceptibility to oxidation at the hydroxyl group, requiring storage under nitrogen .
Spectroscopic Data
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NMR: Expected signals include a singlet for the methyl group on pyrazole (~3.8 ppm) and a multiplet for the hydroxyl proton (~5.1 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 173.19 [M+H]+ aligns with its molecular weight .
Biological and Industrial Applications
Material Science Applications
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